molecular formula C7H7FO B128887 2-Fluoroanisole CAS No. 321-28-8

2-Fluoroanisole

Cat. No. B128887
CAS RN: 321-28-8
M. Wt: 126.13 g/mol
InChI Key: JIXDOBAQOWOUPA-UHFFFAOYSA-N
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Patent
US05417885

Procedure details

To 50 ml of carbon disulfide in which 50 g of o-fluoroanisole was dissolved, a solution prepared by mixing 27 g of carbon dislufide with 63.8 g of bromine was slowly added dropwise at a temperature of -5° C. to 5° C. in 1 hour with stirring. After the dropping of the solution was finished, it was further stirred at 5° C. for 30 min, added with 125 ml of water, and subjected to extraction with chloroform. The chloroform layer was washed with an aqueous sodium thiosulfate (Na2S2O3) solution and an aqueous sodium hydrogencarbonate (NaHCO3) solution in turn. Then, the solvent was distilled off with an evaporator under a reduced pressure to obtain 70.9 of 4-bromo-2-fluoroanisole.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
63.8 g
Type
reactant
Reaction Step Two
Name
Quantity
125 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(=S)=S.[Br:4]Br.O.[F:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[O:14][CH3:15]>>[Br:4][C:12]1[CH:11]=[CH:10][C:9]([O:14][CH3:15])=[C:8]([F:7])[CH:13]=1

Inputs

Step One
Name
Quantity
50 mL
Type
reactant
Smiles
C(=S)=S
Name
Quantity
50 g
Type
reactant
Smiles
FC1=C(C=CC=C1)OC
Step Two
Name
Quantity
63.8 g
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
125 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a solution prepared
ADDITION
Type
ADDITION
Details
was slowly added dropwise at a temperature of -5° C. to 5° C. in 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
it was further stirred at 5° C. for 30 min
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
subjected to extraction with chloroform
WASH
Type
WASH
Details
The chloroform layer was washed with an aqueous sodium thiosulfate (Na2S2O3) solution
DISTILLATION
Type
DISTILLATION
Details
Then, the solvent was distilled off with an evaporator under a reduced pressure

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)OC)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.